N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide - 300375-35-3

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide

Catalog Number: EVT-2982022
CAS Number: 300375-35-3
Molecular Formula: C19H15N3O3
Molecular Weight: 333.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Specific Examples:
    • Paper [] describes the synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives. While the specific target compound is not mentioned, this paper highlights the feasibility of synthesizing similar structures.
    • Paper [] details the synthesis of several N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]‐yl)benzamide and N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)‐2‐phenylacetamide derivatives. These compounds share structural similarities with the target compound and offer insights into potential synthetic routes.

Biological Activity:

  • Specific Examples:
    • Paper []: This study investigated the antiproliferative effects of ALKBH5 inhibitors, including 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid and 4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione. While these compounds differ from the target compound, they highlight the potential of pyrimidine-containing molecules as anticancer agents.
    • Paper []: This study explored the anxiolytic effects of various 2-oxyindolin-3-glyoxylic acid derivatives. This work, though not directly related to the target compound, demonstrates the potential of structurally similar molecules in treating neurological disorders.

Antimicrobial Activity:

  • Specific Examples:
    • Paper []: The study identified several bioactive compounds from Nocardia levis MK-VL_113 and Streptomyces tendae TK-VL_333, including 1-phenylbut-3-ene-2-ol, bis-(2-ethylhexyl) phthalate, and 1H-indole-3-carboxylic acid. These compounds, though not identical to the target compound, suggest that structurally similar molecules can exhibit antimicrobial activity.

Anticancer Activity:

  • Specific Examples:
    • Paper []: This study highlighted the identification of NRAS1 (N-(4-methyl-3-(1-methyl-7-(6-methylpyridin-3-ylamino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide) as a potent inhibitor of NRAS-mutant cancer cells.
    • Paper []: This work demonstrated the cytotoxic activity of bioactive metabolites from N. levis and S. tendae against leukemia cell lines. These findings further support the potential of pyrimidine-containing molecules as anticancer therapeutics.

Anticonvulsant Activity:

  • Specific Example:
    • Paper []: This study explored the anticonvulsant activity of several synthesized quinazolinone derivatives. These compounds, though structurally different from the target compound, highlight the potential of similar molecules in treating epilepsy and other seizure disorders.

(S)-2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-hydroxy-1-phenylethyl)acetamide:

  • Compound Description: This compound is a less potent glycogen phosphorylase a (GPa) inhibitor with an IC50 of 120 µM. Its structure and activity were compared to the title compound in a study on the structural features impacting GPa inhibition. []
  • Relevance: This compound shares a similar core structure with N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, specifically the presence of an acetamide linker connected to a nitrogen-containing heterocycle (pyridine in this case vs. pyrimidine in the target compound). Both compounds also possess a phenyl group attached to the ethyl bridge. This structural similarity makes it relevant for understanding how variations in the heterocycle and substituents influence biological activity. []

2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid (3):

  • Compound Description: This compound is a potential ALKBH5 inhibitor identified through virtual screening and in vitro assays. It exhibited an IC50 value of 0.84 μM against ALKBH5. []
  • Relevance: This compound shares a significant structural similarity with N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, specifically the (1-hydroxy-2-oxo-2-phenylethyl) moiety. This overlapping substructure suggests that both compounds may exhibit similar binding interactions within the ALKBH5 active site. []

N-((3S,5S,7S)-adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (KD2):

  • Compound Description: This compound was investigated as a potential PET ligand for imaging cannabinoid receptor type 2 (CB2) due to its promising lead structure characteristics. []
  • Relevance: Although structurally distinct from N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, KD2's evaluation as a potential PET ligand highlights the broader context of developing radiolabeled compounds for imaging specific biological targets. This connection underscores the potential for exploring N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide or its derivatives as potential imaging agents by introducing appropriate radioisotopes. []

8-butoxy-N-(2-fluoro-2-phenylethyl)-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (KP23):

  • Compound Description: Similar to KD2, KP23 was also evaluated as a potential PET ligand for imaging CB2. []
  • Relevance: While structurally different from N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, KP23 reinforces the concept of exploring diverse chemical structures for targeting specific biological receptors, such as CB2, for potential imaging applications. []

4-{[(furan-2-yl)methyl]amino}-1,2-diazinane-3,6-dione (6):

  • Compound Description: This compound was identified as a potential ALKBH5 inhibitor through virtual screening and displayed an IC50 value of 1.79 μM in enzyme inhibition assays. []
  • Relevance: Although structurally distinct from N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, compound 6 highlights the potential for diverse chemical scaffolds to exhibit inhibitory activity against ALKBH5. This diversity suggests that exploring structural variations around the core scaffold of N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide might lead to the discovery of novel ALKBH5 inhibitors with improved potency or selectivity profiles. []

N-{[1-Benzyl-4-(benzylthio)-6-oxo-1,6-dihydropyrimidin-2-yl]carbamothioyl}benzamide:

  • Compound Description: This pyrimidine derivative was investigated for its potential biological activity. Results showed that it caused significant weight loss, liver toxicity, and impacted blood parameters in male albino rats. []
  • Relevance: This compound shares a significant structural resemblance to N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide. Both compounds share a central pyrimidine ring substituted at the 2-position with a nitrogen-bearing group. This structural similarity suggests that N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide might also possess biological activity and warrants further investigation. []

N-[5,6,7,8-tetrahydro-5-[(imidazo[1,2-b]pyridazin-6-yl)hydrazono]-7-methyl-2-oxo-2H-1-benzopyran-3-yl]benzamide:

  • Compound Description: This compound is a product of the transformation of benzopyran-2,5-diones with a heterocyclic hydrazine. Its structure was studied using 2D NMR techniques and computational tools to characterize this specific chemical transformation. []
  • Relevance: While structurally different from N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide, its study highlights the importance of investigating chemical transformations involving heterocyclic compounds, which can provide insights into potential synthetic pathways or derivatives of N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide. []

Properties

CAS Number

300375-35-3

Product Name

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide

IUPAC Name

N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide

Molecular Formula

C19H15N3O3

Molecular Weight

333.347

InChI

InChI=1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24)

InChI Key

MUNMANGKFZWINM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=CC=NC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.